molecular formula C21H23Cl2N3O3 B244727 2-(2,4-dichlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

2-(2,4-dichlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

Cat. No. B244727
M. Wt: 436.3 g/mol
InChI Key: ISOHWPQSLYTOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. This compound has been widely studied for its potential use in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

2-(2,4-dichlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide acts as a competitive antagonist at the dopamine D4 receptor, blocking the binding of dopamine to this receptor. This results in a decrease in the activity of the dopamine system, which is believed to be involved in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,4-dichlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide can modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. The compound has been shown to decrease dopamine release in the prefrontal cortex, which is believed to be involved in the cognitive symptoms of schizophrenia. 2-(2,4-dichlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has also been shown to decrease impulsivity and hyperactivity in animal models of ADHD.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,4-dichlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide in lab experiments is its selectivity for the dopamine D4 receptor, which allows for more precise manipulation of the dopamine system. However, one limitation is that the compound has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on 2-(2,4-dichlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide. One area of interest is the potential use of the compound in the treatment of drug addiction, as the dopamine system is believed to be involved in the development and maintenance of addiction. Another area of interest is the potential use of 2-(2,4-dichlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide in combination with other drugs, such as antipsychotics, to improve the treatment of schizophrenia. Finally, further research is needed to better understand the biochemical and physiological effects of 2-(2,4-dichlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide, as well as its potential side effects and limitations.

Synthesis Methods

The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide involves several steps, including the reaction of 2,4-dichlorophenol with 4-(4-chlorobenzyl)piperidine to form 2-(2,4-dichlorophenoxy)-N-(4-chlorobenzyl)piperidine. This compound is then reacted with 4-(4-propanoylpiperazin-1-yl)aniline to yield 2-(2,4-dichlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction. The compound has been shown to selectively block the dopamine D4 receptor, which is believed to be involved in the pathophysiology of these disorders.

properties

Molecular Formula

C21H23Cl2N3O3

Molecular Weight

436.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C21H23Cl2N3O3/c1-2-21(28)26-11-9-25(10-12-26)17-6-4-16(5-7-17)24-20(27)14-29-19-8-3-15(22)13-18(19)23/h3-8,13H,2,9-12,14H2,1H3,(H,24,27)

InChI Key

ISOHWPQSLYTOJQ-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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